Tinidazole - 19387-91-8

Tinidazole

Catalog Number: EVT-285360
CAS Number: 19387-91-8
Molecular Formula: C8H13N3O4S
Molecular Weight: 247.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tinidazole is 1H-imidazole substituted at C-1 by a (2-ethylsulfonyl)ethyl group, at C-2 by a methyl group and at C-5 by a nitro group. It is used as an antiprotozoal, antibacterial agent. It has a role as an antiprotozoal drug, an antibacterial drug, an antiparasitic agent and an antiamoebic agent.
A nitroimidazole antitrichomonal agent effective against Trichomonas vaginalis, Entamoeba histolytica, and Giardia lamblia infections.
Tinidazole is a Nitroimidazole Antimicrobial.
Tinidazole is an orally available, broad spectrum antimicrobial agent used in the treatment of bacterial, protozoal and parasitic infections. Tinidazole is a nitroimidazole similar to metronidazole and is likely to have a similar spectrum and frequency of side effects, including a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent acute liver injury.
Tinidazole is a 5-nitroimidazole derivative with antiprotozoal property. Although the mechanism of action has not been fully elucidated, it has been suggested that tinidazole is metabolized and yields nitrite anions and metronidazole. Metronidazole's nitro group in turn is reduced via the parasite ferredoxin, thereby generating a series of free nitro radicals including nitro anions. Toxicity is achieved via depletion of sulfhydryl groups and DNA strand breaks with multiple hits having an additive effect and ultimately leading to cell death.
A nitroimidazole alkylating agent that is used as an antitrichomonal agent against TRICHOMONAS VAGINALIS; ENTAMOEBA HISTOLYTICA; and GIARDIA LAMBLIA infections. It also acts as an antibacterial agent for the treatment of BACTERIAL VAGINOSIS and anaerobic bacterial infections.

Metronidazole

Relevance: Metronidazole is structurally and pharmacologically similar to Tinidazole. They belong to the same chemical class, the nitroimidazoles, and share a common mechanism of action. Many studies directly compare the efficacy, safety, and pharmacokinetic profiles of Metronidazole and Tinidazole for treating various infections, including periodontitis, amoebiasis, and bacterial vaginosis [, , , , , , ].

Diloxanide Furoate

Relevance: Diloxanide furoate is often used in combination with Tinidazole for the treatment of amoebiasis. While Tinidazole targets both the intestinal and extraintestinal forms of E. histolytica, Diloxanide furoate specifically targets the luminal forms, providing a synergistic effect [].

Atorvastatin

Relevance: A study investigated the combined effect of Atorvastatin and Tinidazole on atherosclerosis in a rabbit model with periodontitis. The research suggests that combining these drugs might have a synergistic effect in reducing inflammatory markers associated with both atherosclerosis and periodontitis [].

Clarithromycin

Relevance: Research has examined the impact of Clarithromycin on the pharmacokinetics of Tinidazole. A study in rats demonstrated that Clarithromycin administration did not significantly affect the pharmacokinetics of Tinidazole, suggesting that these drugs can be co-administered without major pharmacokinetic interactions []. Another study explored a triple therapy regimen for Helicobacter pylori eradication, comparing the effectiveness of Omeprazole plus Clarithromycin and either Tinidazole or Tetracycline [].

Tetracycline

Relevance: A study compared the effectiveness of Omeprazole plus Clarithromycin and either Tinidazole or Tetracycline for Helicobacter pylori eradication. The results showed no significant difference in eradication rates between the Tinidazole and Tetracycline groups, suggesting that both regimens are viable options for Helicobacter pylori treatment [].

Secnidazole

Relevance: Like Tinidazole, Secnidazole belongs to the 5-nitroimidazole class and shares similar pharmacological properties. A clinical trial directly compared the efficacy and tolerability of Secnidazole gel and Tinidazole suspension in treating giardiasis in children [].

Levofloxacin

Relevance: A study investigated the efficacy of Levofloxacin-based triple therapy compared to Tinidazole-based triple therapy in treating duodenal ulcers with Helicobacter pylori infection [].

References:1. 2. 7. 8. 11. 14. 15. 18. 19. 20. 23. 24. 26.

Source and Classification

Tinidazole is classified as a nitroimidazole derivative, specifically 1-(beta-ethion sulfone ethyl)-2-methyl-5-nitroimidazole. It is chemically synthesized and is known for its broad-spectrum antimicrobial activity. The compound is recognized for its effectiveness against anaerobic bacteria and certain protozoa, making it a valuable therapeutic agent in clinical settings.

Synthesis Analysis

Methods of Synthesis

The synthesis of tinidazole typically involves a condensation-oxidation sequence. Two primary methods have been documented:

  1. Condensation with 2-Ethyl Thioethanol:
    • The reaction begins with the condensation of 2-methyl-5-nitroimidazole with 2-ethyl-thio-ethanol in the presence of a catalyst such as molybdenum trioxide supported on silica (MoO3/SiO2) or tungstic acid.
    • The reaction is conducted at elevated temperatures (around 80–85 °C) for several hours to achieve optimal yield.
    • The intermediate product formed is then oxidized using hydrogen peroxide to yield tinidazole .
  2. Alternative Methods:
    • Another method involves using ammonium molybdate as a catalyst in the oxidation step, where hydrogen peroxide is added slowly under controlled temperatures (50–65 °C) to facilitate the reaction .
    • Variations in parameters such as temperature, solvent type (e.g., ethanol), and catalyst concentration can significantly affect yield and purity .

Technical Parameters

  • Reaction Temperature: Typically ranges from 50 °C to 85 °C depending on the specific synthesis method.
  • Catalysts Used: Molybdenum trioxide/silica, ammonium molybdate, tungsten oxide.
  • Yield: Reported yields can vary from 60% to over 98% depending on the method employed and optimization of conditions .
Molecular Structure Analysis

The molecular structure of tinidazole features a nitro group (-NO2) attached to an imidazole ring. The compound's empirical formula is C₁₂H₁₅N₃O₄S, with a molecular weight of approximately 253.33 g/mol.

Structural Features

  • Imidazole Ring: Central to its structure, contributing to its biological activity.
  • Nitro Group: Essential for antimicrobial properties.
  • Sulfonyl Group: Enhances solubility and stability.

The structural analysis often employs techniques such as X-ray crystallography and infrared spectroscopy to confirm the arrangement of atoms within the molecule .

Chemical Reactions Analysis

Tinidazole participates in various chemical reactions primarily due to its functional groups:

  • Reduction Reactions: The nitro group can be reduced under anaerobic conditions to form amino derivatives, which may exhibit different biological activities.
  • Nucleophilic Substitution: The sulfonyl group can engage in nucleophilic substitution reactions, allowing for derivatization and modification of the compound for enhanced efficacy or reduced toxicity.

These reactions are crucial for developing new derivatives with improved pharmacological profiles .

Mechanism of Action

Tinidazole exerts its antimicrobial effects through several mechanisms:

  • DNA Disruption: The nitro group is reduced within microbial cells to form reactive intermediates that interact with DNA, leading to strand breakage and inhibition of nucleic acid synthesis.
  • Anaerobic Activity: It is particularly effective against anaerobic bacteria due to its ability to penetrate bacterial cell membranes and interfere with metabolic processes.
Physical and Chemical Properties Analysis

Key Properties

  • Molecular Weight: 253.33 g/mol
  • Melting Point: Ranges between 126 °C and 127 °C based on purity levels.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water.

Stability

Tinidazole exhibits good thermal stability but can degrade under extreme pH conditions or prolonged exposure to light. Proper storage conditions are essential for maintaining its efficacy .

Applications

Tinidazole has significant applications in both clinical and research settings:

  • Clinical Use: It is widely prescribed for treating infections caused by anaerobic bacteria and protozoa such as Giardia lamblia and Entamoeba histolytica.
  • Research Applications: Tinidazole serves as a model compound in studies exploring drug resistance mechanisms in microorganisms. It also plays a role in developing new antimicrobial agents by modifying its structure for enhanced activity.
Synthetic Pathways and Structural Optimization of Tinidazole

Historical Development of Nitroimidazole Derivatives

The development of nitroimidazole antibiotics originated in the 1950s with the serendipitous discovery of azomycin, a natural 2-nitroimidazole compound exhibiting antiprotozoal properties. This sparked systematic structural explorations by researchers at Rhône-Poulenc, leading to metronidazole (1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole) in 1959 as the first clinically viable agent against Trichomonas vaginalis [4] [9]. Despite efficacy, metronidazole's limitations—including moderate pharmacokinetics (plasma half-life: 6–8 hours) and emerging resistance—drove efforts to optimize the core scaffold. Strategic modifications focused on:

  • N-1 side chain elongation: Replacing the 2-hydroxyethyl group with bulkier substituents to enhance tissue penetration and metabolic stability.
  • Nitro group positioning: Shifting the nitro group from C-4 to C-5 to augment redox potential, critical for prodrug activation in anaerobic pathogens.
  • Sulfur incorporation: Introducing sulfur-containing side chains to improve lipophilicity and bioavailability.

These efforts culminated in tinidazole (1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole), synthesized in 1969 and commercialized in 1972. Its ethylsulfonylethyl chain conferred superior pharmacokinetics (half-life: 12–14 hours) and a lower minimal lethal concentration against resistant trichomonads compared to metronidazole [4] [6]. Subsequent derivatives like secnidazole (1975) and ornidazole (1977) further refined half-life and dosing frequency but retained cross-resistance risks [9].

Table 1: Evolution of Key 5-Nitroimidazole Therapeutics

CompoundYear IntroducedN-1 SubstituentKey Advancement
Metronidazole1959-CH₂CH₂OHFirst-in-class; broad-spectrum activity
Tinidazole1972-CH₂CH₂SO₂CH₂CH₃Extended half-life; reduced resistance
Secnidazole1975-CH₂CH₂CH₂OHSingle-dose giardiasis treatment
Ornidazole1977-CH₂CHClCH₂ClEnhanced CNS penetration

Key Synthetic Routes for Tinidazole Production

Tinidazole synthesis relies on sequential functionalization of the 2-methyl-5-nitroimidazole core. Industrial routes employ two principal strategies:

Thiodiglycol Route

This classical method involves:

  • Alkylation: Condensation of 2-methyl-5-nitroimidazole with thiodiglycol (2,2'-thiodiethanol) under acidic catalysis (e.g., H₂SO₄) at 110–120°C to yield 1-(2-hydroxyethylthioethyl)-2-methyl-5-nitroimidazole (Intermediate A).
  • Ethylation: Reaction of Intermediate A with ethyl halide (C₂H₅Br) in alkaline medium to form 1-(2-ethylthioethyl)-2-methyl-5-nitroimidazole (Intermediate B).
  • Oxidation: Oxidation of the thioether group in Intermediate B using H₂O₂ catalyzed by tungstic acid or ammonium molybdate, producing tinidazole [2] [3].Limitations include poor regioselectivity in alkylation (yields: 65–70%) and toxic byproducts from ethyl halides.

Modern Catalytic Approaches

To address efficiency and environmental concerns, novel catalytic systems were developed:

  • Phase-Transfer Catalysis (PTC): Using quaternary ammonium salts (e.g., benzyltriethylammonium chloride) during alkylation boosts yields to >83% while reducing reaction time from 12 hours to 2 hours [3].
  • Bifunctional MoO₃/SiO₂ Catalysis: A sol-gel-synthesized catalyst (20% MoO₃ loading) enables both condensation and oxidation. In condensation, it facilitates imidazole-thiodiglycol coupling without acetic acid. Subsequently, the same catalyst activates H₂O₂ for sulfide→sulfone oxidation at 60°C. This method achieves 98% condensation yield and 95% oxidation yield while permitting 5 catalyst recycles without activity loss [7].

Table 2: Comparative Analysis of Tinidazole Synthetic Methods

MethodConditionsYield (%)AdvantagesChallenges
Classical ThiodiglycolH₂SO₄; 110°C; 12 h65–70Simple reagentsLow yield; toxic byproducts
PTC-AlkylationQuaternary ammonium salt; 80°C; 2 h>83Faster; higher regioselectivityCatalyst cost
MoO₃/SiO₂ BifunctionalSol-gel catalyst; H₂O₂; 60°C98 (condensation); 95 (oxidation)Solvent-free; recyclable catalystCatalyst synthesis complexity

Structural Modifications to Enhance Bioactivity and Reduce Resistance

Resistance to 5-nitroimidazoles arises primarily from:

  • Downregulation of pyruvate:ferredoxin oxidoreductase (PFOR), which reduces the nitro group to cytotoxic radicals.
  • Overexpression of antioxidant enzymes (e.g., flavin reductase) that detoxify nitro radicals [9] [5].Tinidazole’s ethylsulfonylethyl chain inherently mitigates some resistance by enhancing membrane permeability, but ongoing optimization targets three domains:

Side Chain Engineering

  • Sulfone vs. Thioether: The sulfone moiety (-SO₂C₂H₅) in tinidazole increases metabolic stability versus metronidazole’s hydroxyl group, delaying enzymatic deactivation.
  • Heteroatom Incorporation: Replacing sulfur with selenium (e.g., in selenazole analogs) amplifies redox activity but increases hepatotoxicity risks.
  • Branched Alkyl Groups: Secnidazole’s linear propyl chain extends half-life but shows cross-resistance; bulkier groups (e.g., cyclopropyl) are being explored to evade efflux pumps [9].

Supramolecular Complexation

Co-crystallizing tinidazole with carboxylic acids via hydrogen bonding enhances stability and dissolution kinetics:

  • 2,6-Dihydroxybenzoic Acid Complex: Forms synthon R₂²(8) via O-H···O and N-H···O bonds, improving thermal stability by 28°C versus pure tinidazole.
  • 5-Chloro-2-hydroxybenzoic Acid Complex: Chlorine enhances π-stacking, reducing hygroscopicity and extending shelf-life [8].

Nitro Group Manipulation

  • Electron-Withdrawing Proxies: Introducing nitrofuran or dinitropyridine maintains redox potential while resisting nitroreductase mutations.
  • Non-nitro Prodrugs: Thiocyanate derivatives activated by trichomonal hydrogenases show efficacy against metronidazole-resistant T. vaginalis (MIC₉₀: 4 μg/mL) [9].

Table 3: Bioactivity-Optimized Tinidazole Derivatives

Structural ModificationRepresentative CompoundTargeted Resistance MechanismEfficacy Gain
Extended Sulfone Chains1-(3-Ethylsulfonylpropyl) analogEfflux pump evasion4-fold ↓ MIC against Giardia
Carboxylic Acid CocrystalsTNZ:2,6-DHBA complexEnhanced dissolution in biofilm matrix2.1× ↑ C. difficile clearance in vitro
Non-nitro Redox Triggers2-Thiocyanato-imidazolePFOR-independent activationActive against 98% of resistant T. vaginalis

These advances highlight a shift from empirical derivatization toward structure-based design and crystal engineering—crucial for overcoming resistance while preserving the pharmacophore's core advantages.

Properties

CAS Number

19387-91-8

Product Name

Tinidazole

IUPAC Name

1-(2-ethylsulfonylethyl)-2-methyl-5-nitroimidazole

Molecular Formula

C8H13N3O4S

Molecular Weight

247.27 g/mol

InChI

InChI=1S/C8H13N3O4S/c1-3-16(14,15)5-4-10-7(2)9-6-8(10)11(12)13/h6H,3-5H2,1-2H3

InChI Key

HJLSLZFTEKNLFI-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C

Solubility

37.1 [ug/mL] (The mean of the results at pH 7.4)
3.03e+00 g/L

Synonyms

Tinidazole; Bioshik; CP 12,574; CP 12574; CP-12,574; CP-12574; CP12,574; CP12574; Farmasierra; Fasigin; Fasigyn; Fasigyne; Fasygin; Simplotan; Teofarma; Tinidazole; Tricolam

Canonical SMILES

CCS(=O)(=O)CCN1C(=NC=C1[N+](=O)[O-])C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.